2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as theHeat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is often implicated in disease states when dysregulated.
Mode of Action
This interaction could potentially alter cellular processes, leading to observable effects at the molecular and cellular levels .
Biochemical Pathways
The interaction with proteins like hsp 90-alpha suggests that it could influence pathways related to cellular stress responses and protein folding .
Result of Action
Its potential interaction with proteins like hsp 90-alpha could lead to changes in cellular processes, potentially influencing cell survival, proliferation, and response to stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2,4-dichloroaniline with 2-bromo-4-methylthiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, allowing for the production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological systems, including its effects on enzymes and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: Another compound with a dichlorophenyl group, known for its herbicidal properties.
2,4-Dichlorophenol: A simpler compound with similar structural features, used in the production of herbicides and disinfectants.
Uniqueness
2-((2,4-Dichlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its combination of a thiazole ring and a carboxylic acid group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in simpler compounds.
Properties
IUPAC Name |
2-(2,4-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c1-5-9(10(16)17)18-11(14-5)15-8-3-2-6(12)4-7(8)13/h2-4H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYWLRXGZYJQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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